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Compound of Interest

Compound Name: Dorsomorphin dihydrochloride

Cat. No.: B15602982 Get Quote

Dorsomorphin, also known as Compound C, was initially identified for its ability to inhibit BMP

type I receptors (Activin receptor-like kinases; ALKs), specifically ALK2, ALK3, and ALK6,

thereby blocking the downstream phosphorylation of SMAD1/5/8.[2][3][4] However, its utility is

limited by significant off-target effects, most notably the inhibition of AMP-activated protein

kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).[5][6] This

lack of specificity spurred the development of analogs with improved potency and selectivity.

LDN-193189: An analog that demonstrates significantly greater potency against ALK2 and

ALK3 than Dorsomorphin, with IC50 values in the low nanomolar range.[1][7] While more

selective than its parent compound, it can still affect other kinases at higher concentrations.

[8]

DMH1 (Dorsomorphin Homolog 1): A second-generation analog designed for high selectivity.

[6][9] It potently inhibits ALK2 and ALK3 with minimal to no activity against AMPK and

VEGFR2, making it a more precise tool for studying BMP-specific signaling.[1][6][10][11]

K02288: A potent and selective inhibitor of BMP type I receptors with a novel 2-

aminopyridine scaffold, distinct from Dorsomorphin's pyrazolo[1,5-a]pyrimidine core.[12][13]

[14] It shows high potency for ALK1 and ALK2.[12]

ML347: A highly potent inhibitor with unprecedented selectivity for ALK2 over ALK3 (>300-

fold).[15][16] It is a valuable tool for dissecting the specific roles of ALK2.[15][17]
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Data Presentation: Quantitative Efficacy
Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's

potency. The following tables summarize the IC50 values of Dorsomorphin and its analogs

against their primary on-targets (BMP receptors) and key off-targets.

Table 1: Inhibitory Potency (IC50) against BMP Type I Receptors (ALKs)

Inhibitor ALK1 (nM) ALK2 (nM) ALK3 (nM) ALK6 (nM)
Reference(s
)

Dorsomorphi

n
- ~119 ~150 ~200 [18]

LDN-193189 - 5 30 - [7]

DMH1 ~100s 107.9 <500 >10,000 [10][11]

K02288 1.8 1.1 34.4 6.4 [12][19]

ML347 46 32 10,800 9,830 [15][16][17]

Note: IC50 values can vary between different assay conditions and experimental setups. The

data presented is a compilation from multiple sources for comparative purposes.

Table 2: Inhibitory Potency (IC50) against Key Off-Target Kinases
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Inhibitor AMPK (nM)
VEGFR2 (KDR)
(nM)

ALK5 (TGFβRI)
(nM)

Reference(s)

Dorsomorphin ~109 ~300 >10,000 [3][6][20]

LDN-193189 ~1,000s ~1,000s >500 [7]

DMH1
No significant

inhibition

No significant

inhibition

No significant

inhibition
[6][10]

K02288 - - 321 [12]

ML347
No significant

inhibition
19,700

No significant

inhibition
[15][16]
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Caption: A logical diagram illustrating the target selectivity of Dorsomorphin, LDN-193189, and

DMH1.

Experimental Protocols
Accurate and reproducible data are fundamental to scientific research. The following are

detailed methodologies for key assays used to determine the inhibitory potency and selectivity

of Dorsomorphin and its analogs.

In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a

purified kinase in a cell-free system.

Objective: To determine the IC50 value of a compound against a specific purified kinase

(e.g., ALK2, ALK3, AMPK).

Materials:

Purified recombinant kinase (e.g., ALK2).

Kinase substrate (e.g., a generic substrate like casein or a specific peptide).

ATP (often [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled ATP for

luminescence-based assays).

Test inhibitor (Dorsomorphin or analog) at various concentrations.

Kinase reaction buffer.

96-well plates.

Detection reagent (e.g., for luminescence-based assays like ADP-Glo™) or filter paper for

radiolabeled assays. [6][21]* Procedure:

Prepare serial dilutions of the inhibitor in DMSO, then dilute into the kinase reaction buffer.

In a 96-well plate, add the purified kinase and the substrate to the reaction buffer.
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Add the diluted inhibitor to the wells. Include controls with DMSO only (no inhibitor) and

wells without kinase (background).

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-

60 minutes). [20] 6. Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

[20] 7. Quantify the amount of phosphorylated substrate. For radiometric assays, this

involves spotting the reaction mixture onto filter paper, washing away unincorporated ATP,

and measuring radioactivity. For luminescence assays, a detection reagent is added that

correlates light output to the amount of ADP produced.

Data Analysis: Calculate the percentage of kinase activity inhibition at each inhibitor

concentration relative to the no-inhibitor control. Plot the percentage inhibition against the log

of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50

value.

Cell-Based BMP-Responsive Luciferase Reporter Assay
This assay measures the effect of an inhibitor on the BMP signaling pathway within a cellular

context.

Objective: To determine the functional IC50 of a compound for the BMP signaling cascade in

living cells.

Materials:

A suitable cell line, such as C2C12 myoblasts, which are responsive to BMP. [13] * A

luciferase reporter plasmid containing a BMP-responsive element (BRE) upstream of the

firefly luciferase gene. [22] * A control plasmid expressing Renilla luciferase for

normalization of transfection efficiency and cell number. [13][22] * Transfection reagent.

BMP ligand (e.g., BMP4) to stimulate the pathway. [13] * Test inhibitor at various

concentrations.

Luciferase assay reagent system (e.g., Dual-Luciferase® Reporter Assay System).

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.selleckchem.com/products/dorsomorphin.html
https://www.selleckchem.com/products/dorsomorphin.html
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0062721
https://openlabnotebooks.org/project-overview-establishing-cellular-assays-to-screen-for-alk2-inhibitors/
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0062721
https://openlabnotebooks.org/project-overview-establishing-cellular-assays-to-screen-for-alk2-inhibitors/
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0062721
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Co-transfect the cells with the BRE-firefly luciferase and Renilla luciferase plasmids.

Plate the transfected cells into 96-well plates and allow them to adhere.

Pre-treat the cells with serial dilutions of the inhibitor for a set period (e.g., 1 hour).

Stimulate the cells with a fixed concentration of a BMP ligand (e.g., BMP4).

Incubate for a period sufficient to allow for gene transcription and protein expression (e.g.,

16-24 hours).

Lyse the cells and measure both firefly and Renilla luciferase activities using a

luminometer according to the manufacturer's protocol.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for

each well. Calculate the percentage of inhibition of BMP-induced luciferase activity at each

inhibitor concentration and determine the IC50 value. [1]
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Caption: A general experimental workflow for validating the efficacy and mechanism of ALK

inhibitors.

Conclusion and Recommendations
The evolution from Dorsomorphin to its analogs represents a significant advancement in the

development of tools for studying BMP signaling.
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Dorsomorphin: Remains a useful, albeit non-specific, tool for initial exploratory studies.

However, any results obtained should be confirmed with more selective inhibitors due to its

significant off-target effects on AMPK and VEGFR2. [5][6]* LDN-193189: Offers a substantial

increase in potency over Dorsomorphin and is an excellent choice for potent inhibition of the

canonical BMP pathway. [1][7]* DMH1: Provides the highest selectivity for BMP receptors

over AMPK and VEGFR2 among the Dorsomorphin-derived analogs. [1][6][9]It is the inhibitor

of choice for studies aiming to dissect the specific roles of BMP signaling without the

confounding influence of off-target kinase inhibition.

K02288 & ML347: These compounds offer even greater specificity for particular ALK

isoforms, especially ML347 for ALK2. [12][15]They are invaluable for research focused on

the distinct functions of individual BMP type I receptors.

The choice between Dorsomorphin and its analogs critically depends on the specific

experimental question and the required level of selectivity. For most applications requiring

specific inhibition of the BMP pathway, the use of highly selective analogs like DMH1, K02288,

or ML347 is strongly recommended to ensure that the observed biological effects are directly

attributable to the modulation of BMP signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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